3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one, also known as C16H17NO3, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is structurally similar to the hallucinogenic compound, LSD, and has been studied for its potential use in treating a variety of medical conditions.
Mechanism of Action
The exact mechanism of action of 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate these receptors to a certain extent, but not to the same degree as a full agonist like LSD.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, including altered mood, perception, and cognition. It has also been shown to have potential anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various neurological processes. However, one limitation is that its effects can be difficult to predict and can vary depending on factors such as dose, route of administration, and individual differences in metabolism.
Future Directions
There are several potential future directions for research on 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one. One area of interest is its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another area of research could focus on its potential anti-inflammatory and analgesic effects, which could have implications for the treatment of chronic pain and inflammation-related conditions. Additionally, further research could be conducted to better understand the compound's mechanism of action and its effects on various neurological processes.
Synthesis Methods
The synthesis of 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one involves a multi-step process that includes the use of various reagents and catalysts. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with tryptamine in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with sodium borohydride.
Scientific Research Applications
Research into the potential therapeutic applications of 3-(2,4-dimethoxybenzyl)-1,3-dihydro-2H-indol-2-one has focused on its effects on the central nervous system. Studies have shown that this compound has a high affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and other neurological processes.
Properties
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methyl]-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-12-8-7-11(16(10-12)21-2)9-14-13-5-3-4-6-15(13)18-17(14)19/h3-8,10,14H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHBPNPZLFTRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2C3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.